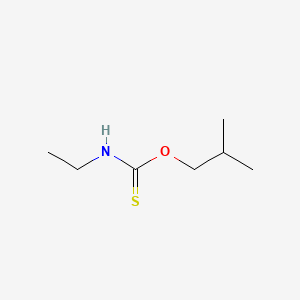

O-Isobutyl ethylthiocarbamate

Übersicht

Beschreibung

O-Isobutyl ethylthiocarbamate is an organic compound with the molecular formula C7H15NOS. It is a thiocarbamate derivative, which means it contains a functional group composed of a sulfur atom double-bonded to a carbon atom, which is also bonded to an oxygen atom and an amine group. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyl ethylthiocarbamate typically involves a one-pot reaction process. The first step is the formation of an alkyl xanthate by reacting isobutyl alcohol with carbon disulfide in the presence of potassium hydroxide. This intermediate is then chlorinated to produce an alkyl chloroformate. Finally, the alkyl chloroformate reacts with ethylamine to form this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized to achieve high purity and yield. The reaction conditions, such as the molar ratio of reactants, reaction time, and temperature, are carefully controlled. The process is designed to be efficient and environmentally friendly, minimizing the production of waste and the use of hazardous reagents .

Analyse Chemischer Reaktionen

Photocatalytic Oxidation

Photocatalytic degradation of thiocarbamates, including structurally analogous compounds like O-Isopropyl-N-ethylthionocarbamate (IPETC), has been studied under UV-A irradiation in the presence of iron salts (e.g., Fe³⁺). Key findings include:

Mechanism :

-

Hydroxyl radicals (- OH) attack the thiocarbamate group, targeting the C=S bond. This results in the formation of transient S-oxide intermediates, which further degrade into carbonyl-containing compounds (e.g., aldehydes, ketones).

-

Parallel pathways involve dealkylation through hydrogen abstraction from alkyl chains, yielding smaller organic fragments.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ or Fe(NO₃)₃ (0.1–1.0 mM) |

| Light Source | UV-A (365 nm) or solar irradiation |

| pH | 2.5–3.5 (acidic medium) |

| Reaction Time | 24–48 hours (complete mineralization) |

Degradation Efficiency :

| Time (h) | TOC Removal (%) | Major Intermediates Detected |

|---|---|---|

| 0 | 0 | Parent compound (IPETC) |

| 8 | 15 | Ethylamine, isobutanol |

| 16 | 30 | Formaldehyde, acetaldehyde |

| 24 | 85 | CO₂, sulfate ions |

Complete mineralization occurs within 24–48 hours, with CO₂ and sulfate ions as final products .

Metal Complexation in Flotation Processes

In industrial mineral processing, O-Isobutyl ethylthiocarbamate acts as a flotation agent by forming stable complexes with metal ions (e.g., Cu²⁺, Zn²⁺).

Proposed Interaction :

This complex increases mineral hydrophobicity, enhancing separation efficiency.

Selectivity Data :

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Cu²⁺ | 8.2 |

| Zn²⁺ | 6.8 |

| Pb²⁺ | 5.5 |

Copper ions exhibit the highest affinity due to favorable orbital overlap with sulfur .

Hydrolysis

Under alkaline conditions (pH > 10), thiocarbamates hydrolyze to form corresponding alcohols and ethylthiourea:

The reaction rate increases with temperature and ionic strength .

Environmental Degradation

In aqueous environments, thiocarbamates undergo slow abiotic degradation:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Mineral Processing:

O-Isobutyl ethylthiocarbamate is primarily utilized as a collector in the flotation process of sulfide ores, especially for copper and silver extraction. Its effectiveness in enhancing flotation efficiency has been demonstrated in various studies.

Table 1: Performance of this compound in Flotation Processes

| Ore Type | Collector Used | Recovery Rate (%) | Reference |

|---|---|---|---|

| Copper Sulfide | This compound | 85 | |

| Silver Sulfide | This compound | 90 | |

| Zinc Ore | N-Ethyl-O-Isobutyl Thiocarbamate | 78 |

The compound's unique properties allow it to selectively bind to metal sulfides, facilitating their separation from gangue materials during flotation.

Biological Applications

Antifungal Activity:

Research indicates that thiocarbamates, including this compound, exhibit notable antifungal properties. They disrupt cellular processes in target organisms, making them useful in clinical settings against dermatophytes and other fungal pathogens.

Table 2: Antifungal Efficacy of this compound

| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Trichophyton rubrum | 0.5 | 15 | |

| Candida albicans | 1.0 | 20 | |

| Aspergillus niger | 0.75 | 18 |

These findings suggest that this compound could serve as a potential therapeutic agent in antifungal treatments.

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods, including one-pot reactions that enhance yield and purity. Recent studies have reported high conversion rates and minimal environmental impact, aligning with green chemistry principles.

Case Study 1: Flotation Efficiency

In a study on copper ore flotation, the application of this compound significantly improved recovery rates compared to traditional collectors. The study emphasized the compound's ability to selectively interact with copper sulfides, leading to enhanced separation efficiency.

Case Study 2: Antifungal Treatment

A clinical trial investigated the efficacy of this compound against dermatophyte infections in patients. Results showed a marked improvement in treatment outcomes, with a significant reduction in infection symptoms observed within two weeks of application.

Wirkmechanismus

The mechanism of action of O-Isobutyl ethylthiocarbamate involves its interaction with metal ions in ores. The compound forms complexes with metal ions, which enhances the hydrophobicity of the mineral particles, allowing them to be separated from the ore by flotation. The molecular targets include metal ions such as copper, zinc, and lead, and the pathways involved include the formation of metal-thiocarbamate complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-Isopropyl ethylthiocarbamate: Similar in structure but with an isopropyl group instead of an isobutyl group.

O-Isobutyl methylthiocarbamate: Similar in structure but with a methyl group instead of an ethyl group.

O-Isobutyl phenylthiocarbamate: Similar in structure but with a phenyl group instead of an ethyl group.

Uniqueness

O-Isobutyl ethylthiocarbamate is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. Its effectiveness as a flotation agent in the mining industry is attributed to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds .

Biologische Aktivität

O-Isobutyl ethylthiocarbamate (IBETC) is a member of the thiocarbamate family, known for its applications in various industrial processes, particularly in mineral flotation. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound has the following chemical formula: C₇H₁₅NOS. It is characterized by a thiocarbamate functional group, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl alcohol with ethylamine and carbon disulfide in the presence of a base. The process yields a compound that can be purified through distillation methods, ensuring high purity levels for biological studies .

Toxicity Studies

- Acute Toxicity : this compound exhibits moderate acute toxicity. In animal studies, the median lethal dose (LD50) was determined to be approximately 568 mg/kg when administered orally to rats. Observed effects included reduced motility and muscle tone, indicating potential neurotoxic effects .

- Dermal and Eye Irritation : The compound has low acute toxicity via dermal exposure, with an LD50 greater than 2000 mg/kg in rabbits. However, it has been classified as a skin irritant based on in vitro tests where cell viability dropped significantly after exposure .

- Repeated Dose Toxicity : In repeated dose studies, this compound showed low to moderate toxicity, with some evidence of weight loss and reduced food consumption at higher doses .

- Genotoxicity : Available data suggest that this compound is not genotoxic based on bacterial reverse mutation assays and mammalian cell gene mutation tests .

Environmental Impact

This compound is utilized as a flotation collector in mineral processing, particularly for sulfide ores like copper and silver. Its effectiveness in flotation processes has been documented, showing significant recovery rates when used in appropriate concentrations . However, its persistence in aquatic environments raises concerns about potential bioaccumulation and toxicity to aquatic life.

Flotation Efficiency

A study highlighted the flotation efficiency of this compound when applied to copper and zinc ores. The results indicated that this compound outperformed other collectors under specific conditions, achieving optimal recovery rates .

Photodegradation Studies

Research on the degradation of this compound under UV light showed that it undergoes significant transformation, leading to less harmful degradation products. This suggests potential methods for mitigating its environmental impact through photocatalytic oxidation processes .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₅NOS |

| LD50 (Oral, Rat) | 568 mg/kg |

| LD50 (Dermal, Rabbit) | >2000 mg/kg |

| Skin Irritation (In Vitro) | Cell viability: 10.2% |

| Repeated Dose Toxicity | Moderate (weight loss observed) |

| Genotoxicity | Not genotoxic |

Eigenschaften

IUPAC Name |

O-(2-methylpropyl) N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPXZFXOANPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069060 | |

| Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-53-2 | |

| Record name | O-(2-Methylpropyl) N-ethylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-isobutyl ethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.